2,3-dimethylquinoxaline-5-carboxylic Acid

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

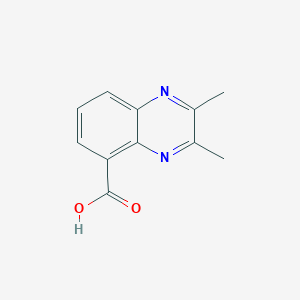

The molecular architecture of this compound presents a sophisticated bicyclic aromatic framework that exemplifies the structural complexity inherent in quinoxaline derivatives. The compound consists of a quinoxaline core structure formed by the fusion of a benzene ring and a pyrazine ring, creating a bicyclic aromatic system with two nitrogen atoms positioned at the 1 and 4 positions of the heterocyclic framework. This fundamental structural arrangement provides the molecular foundation upon which specific functional groups are strategically positioned to create the target compound.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as this compound, reflecting the precise positioning of substituents on the quinoxaline backbone. The nomenclature follows established conventions where the quinoxaline numbering system begins at one of the nitrogen atoms and proceeds sequentially around the bicyclic structure. The methyl groups are positioned at the 2 and 3 positions of the pyrazine portion of the molecule, while the carboxylic acid functional group is located at the 5 position on the benzene ring portion of the quinoxaline system.

The molecular formula C₁₁H₁₀N₂O₂ represents the precise atomic composition of the compound, with a molecular weight of 202.21 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as "Cc1nc2cccc(C(=O)O)c2nc1C", which provides a linear encoding of the molecular connectivity. The International Chemical Identifier string InChI=1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) offers a standardized representation that enables unambiguous identification of the compound across different chemical databases and computational systems.

The electronic structure of the molecule is characterized by the aromatic nature of both the benzene and pyrazine rings, which contributes to the overall stability and planarity of the quinoxaline system. The presence of two nitrogen atoms in the pyrazine ring introduces electron-withdrawing characteristics that influence the electron density distribution throughout the entire molecular framework. This electronic configuration affects the reactivity patterns and chemical properties of the compound, particularly in relation to electrophilic and nucleophilic substitution reactions.

Crystallographic Analysis and Hydrogen Bonding Patterns

Crystallographic investigations of quinoxaline derivatives, including compounds structurally related to this compound, have revealed distinctive hydrogen bonding patterns that significantly influence solid-state packing arrangements and intermolecular interactions. The crystallographic analysis of similar quinoxaline compounds demonstrates the importance of nitrogen atoms in the quinoxaline ring system as hydrogen bond acceptors, which facilitates the formation of extended supramolecular architectures through intermolecular hydrogen bonding networks.

The cocrystallization studies of 2,3-dimethylquinoxaline with 3,5-dinitrobenzoic acid have provided valuable insights into the hydrogen bonding preferences of the quinoxaline nitrogen atoms. The crystal structure analysis revealed a monoclinic crystal system with space group P21/n and specific lattice parameters including a = 15.55 Å, b = 5.82 Å, and c = 18.64 Å. These crystallographic parameters demonstrate the specific spatial arrangements that result from the intermolecular interactions between quinoxaline derivatives and carboxylic acid containing compounds.

Hydrogen bonding patterns in quinoxaline derivatives typically involve the nitrogen atoms of the quinoxaline ring acting as hydrogen bond acceptors. The research has identified a common "pincer" hydrogen bond motif where quinoxaline nitrogen atoms accept two N-H···N hydrogen bonds, resulting in the formation of spiral or helical supramolecular arrangements. These hydrogen bonding patterns create extended chains with specific symmetries, including 4₁, 2₁, and 3₁ chain symmetries, depending on the nature and positioning of substituents on the quinoxaline framework.

| Crystallographic Parameter | Value | Crystal System |

|---|---|---|

| Space Group | P21/n | Monoclinic |

| Lattice Parameter a | 15.55 Å | - |

| Lattice Parameter b | 5.82 Å | - |

| Lattice Parameter c | 18.64 Å | - |

The Hirshfeld surface analysis has been employed to investigate the intermolecular interactions and contact patterns in quinoxaline derivatives. This analytical approach provides detailed information about the relative contributions of different types of intermolecular contacts, including hydrogen bonding, van der Waals interactions, and π-π stacking interactions. The analysis reveals that hydrogen bonding interactions involving the carboxylic acid group and the quinoxaline nitrogen atoms play a crucial role in determining the overall crystal packing arrangement.

The presence of the carboxylic acid functional group in this compound introduces additional hydrogen bonding capabilities through both the carbonyl oxygen and the hydroxyl group. The carboxylic acid group can participate in hydrogen bonding as both a donor (through the hydroxyl hydrogen) and an acceptor (through both oxygen atoms), creating multiple possibilities for intermolecular interactions. These hydrogen bonding interactions contribute to the formation of dimeric or chain-like structures in the solid state, depending on the specific crystallization conditions and the presence of other hydrogen bonding partners.

Comparative Analysis of Positional Isomers (5- versus 6-Carboxylic Acid Derivatives)

The positional isomerism between this compound and 2,3-dimethylquinoxaline-6-carboxylic acid represents a significant structural variation that influences both molecular properties and chemical behavior. These positional isomers differ solely in the placement of the carboxylic acid functional group on the benzene ring portion of the quinoxaline system, with the 5-position corresponding to the position adjacent to the nitrogen-containing pyrazine ring, while the 6-position is located further from the nitrogen atoms.

The 2,3-dimethylquinoxaline-6-carboxylic acid isomer possesses the Chemical Abstracts Service number 17635-26-6 and shares the identical molecular formula C₁₁H₁₀N₂O₂ with its 5-position counterpart. Despite the identical molecular composition, the different positioning of the carboxylic acid group results in distinct physical and chemical properties. The melting point of the 6-carboxylic acid derivative has been reported as 230°C, while the predicted boiling point is 359.6±37.0°C. These thermal properties reflect the influence of the carboxylic acid position on intermolecular interactions and crystal packing arrangements.

The electronic environment surrounding the carboxylic acid group differs significantly between the two positional isomers due to the varying proximity to the electron-withdrawing nitrogen atoms of the quinoxaline system. In the 5-position isomer, the carboxylic acid group is positioned adjacent to the nitrogen-containing portion of the molecule, which results in increased electron withdrawal and consequently affects the acidity of the carboxylic acid functional group. The predicted pKa values demonstrate this electronic effect, with the 5-position isomer showing a predicted pKa of -0.93±0.30, indicating significantly higher acidity compared to the 6-position isomer with a predicted pKa of 3.34±0.30.

The Simplified Molecular Input Line Entry System representations clearly illustrate the structural differences between the isomers. The 5-position isomer is represented as "Cc1nc2cccc(C(=O)O)c2nc1C", while the 6-position isomer has the representation "CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C". These linear notations demonstrate the different connectivity patterns that result from the repositioning of the carboxylic acid functional group within the quinoxaline framework.

The International Chemical Identifier Key also differs between the two isomers, with the 5-position compound having the identifier IULOBNZHHDITLL-UHFFFAOYSA-N and the 6-position isomer possessing the identifier RCACNAWRFYUKLC-UHFFFAOYSA-N. These unique identifiers ensure unambiguous identification of each positional isomer in chemical databases and computational applications.

Synthetic accessibility and chemical reactivity patterns also vary between the positional isomers due to the different electronic environments created by the carboxylic acid positioning. The synthesis of this compound can be achieved through hydrothermal synthesis methods using 3,4-diaminobenzoic acid and appropriate diketone precursors. The reaction conditions typically involve heating the reactants in aqueous solution at temperatures between 150°C and 230°C, with yields of up to 75% reported for the target compound under optimized conditions.

Propiedades

IUPAC Name |

2,3-dimethylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULOBNZHHDITLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378018 | |

| Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-67-0 | |

| Record name | 2,3-Dimethyl-5-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid typically involves the condensation of 2,3-diaminotoluene with glyoxylic acid or its derivatives. This reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The resulting intermediate is then oxidized to form the desired quinoxaline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can yield quinoxaline-2,3-dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include quinoxaline-2,3-dione, quinoxaline-2,3-dihydro derivatives, and various substituted quinoxalines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview:

2,3-Dimethylquinoxaline-5-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity.

Key Studies:

- A study demonstrated that derivatives of quinoxaline compounds exhibit significant antimicrobial activity against strains of Mycobacterium tuberculosis and M. smegmatis. This highlights the potential of quinoxaline derivatives in developing new treatments for tuberculosis .

- Another research focused on the synthesis of quinoxaline derivatives, revealing that modifications at specific positions can enhance therapeutic properties, making them promising candidates for further investigation in drug development .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is utilized as a reference standard in chromatographic methods. This application is vital for accurately quantifying other compounds within complex mixtures.

Applications:

- It aids in the calibration of chromatographic systems, ensuring reliable results during the analysis of pharmaceutical compounds and environmental samples .

- The compound's stability and reproducibility make it an ideal choice for quality control in laboratories.

Material Science

Overview:

The incorporation of this compound into polymer formulations enhances thermal stability and mechanical properties.

Case Studies:

- Research indicates that adding this compound to polymer matrices improves their performance under thermal stress, making them suitable for high-performance applications .

- Its ability to modify the physical properties of polymers has led to advancements in materials used in electronics and automotive industries.

Food Industry

Overview:

In the food industry, this compound functions as a flavoring agent, contributing to unique taste profiles while ensuring safety and compliance with food regulations.

Applications:

- It is utilized in developing flavor enhancers that are both effective and compliant with health standards .

- The compound's safety profile allows it to be incorporated into various food products without adverse effects on consumers.

Biochemical Research

Overview:

Researchers employ this compound in studies focused on enzyme inhibition and receptor binding.

Key Findings:

- Investigations into its interactions with biological targets provide insights into metabolic pathways and potential therapeutic targets for various diseases .

- The compound's role in enzyme inhibition studies has led to discoveries about its mechanism of action, paving the way for future drug development strategies.

Data Tables

Mecanismo De Acción

The mechanism of action of 2,3-dimethylquinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In medicinal chemistry, the compound’s derivatives are designed to target specific enzymes or receptors, leading to therapeutic effects .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Properties of Quinoxaline-5-carboxylic Acid Derivatives

*PCA molecular weight inferred from structure.

Key Observations :

- Steric and Electronic Effects : Methyl substituents in DQCA reduce steric hindrance compared to phenyl or chloro derivatives, enabling enzyme binding but slowing catalysis .

- Solubility : DQCA exhibits moderate aqueous solubility, whereas dichloro derivatives require organic solvents .

Kinetic and Mechanistic Comparisons in Enzymatic Reactions

DQCA is a "slow substrate" for PhdA, a decarboxylase that catalyzes the removal of CO₂ from aromatic carboxylic acids. Comparative studies with PCA revealed distinct kinetic behaviors:

Table 2: Kinetic Parameters of PhdA with PCA vs. DQCA

| Parameter | PCA (Physiological Substrate) | DQCA (Slow Substrate) |

|---|---|---|

| kcat (s⁻¹) | ~12.5 | ~0.15 |

| KM (μM) | ~50 | ~120 |

| Solvent Isotope Effect (PIE) | 1.3 | 2.8 |

Mechanistic Insights :

- Isotope Effects: The pronounced solvent deuterium isotope effect (PIE = 2.8) for DQCA suggests proton transfer steps are rate-limiting, unlike PCA, where conformational changes dominate .

- pH Dependence : DQCA decarboxylation exhibits a biphasic pH-rate profile, indicating ionization of two active-site residues critical for catalysis .

Research Findings and Implications

Comparative Reactivity: The 1,3-dipolar cycloaddition mechanism proposed for PhdA is conserved across substrates, but DQCA’s slower turnover uncovers masked steps in the catalytic cycle .

Structural-Activity Relationships : Substituent bulk inversely correlates with catalytic efficiency; smaller groups (e.g., methyl in DQCA) favor substrate binding over bulkier analogues (e.g., phenyl) .

Actividad Biológica

2,3-Dimethylquinoxaline-5-carboxylic acid (DMQCA) is a member of the quinoxaline family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of DMQCA, focusing on its pharmacological properties, synthesis, and potential applications in drug discovery.

DMQCA is characterized by its quinoxaline backbone with methyl groups at positions 2 and 3 and a carboxylic acid group at position 5. The synthesis of DMQCA typically involves multi-step organic reactions, which can include methods such as hydrothermal synthesis and various condensation reactions with 3,4-diaminobenzoic acid derivatives. These methods allow for the modification of the compound's structure to enhance its biological activity or tailor it for specific applications .

Antimicrobial Properties

DMQCA has been identified as a broad-spectrum antimicrobial agent. In vitro studies have demonstrated its effectiveness against various microbial strains. Notably, it exhibits significant antibacterial activity, making it a candidate for further exploration in treating infections caused by resistant bacteria .

Cytotoxicity and Safety Profile

A comprehensive toxicity evaluation of DMQCA revealed that it has a high median lethal dose (LD50 > 2000 mg/kg), indicating a favorable safety profile in rodents. However, some histological changes were observed at high doses, such as thrombocytosis and leukocytosis, which necessitate further investigation . In vitro studies on human hepatocellular carcinoma cells showed non-significant reductions in ATP levels at concentrations ≤100 μM, suggesting low cytotoxicity under these conditions .

Enzyme Inhibition

DMQCA has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit acetylcholinesterase (AChE) with varying potency among its derivatives. For instance, one derivative demonstrated an IC50 value of 0.077 µM, indicating strong AChE inhibitory activity compared to standard drugs like tacrine . This suggests that DMQCA and its derivatives may have applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

The exact mechanism by which DMQCA exerts its biological effects remains to be fully elucidated. It is believed that the carboxylic acid group plays a critical role in modulating interactions with biological targets, including enzymes and proteins involved in various metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dimethylquinoxaline-5-carboxylic acid, and what are their respective yields and purity outcomes?

- DQCA is typically synthesized via condensation reactions of quinoxaline derivatives with carboxylic acid precursors. Commercial suppliers (e.g., Apollo Scientific, Sigma Aldrich) report a purity of ≥95% for DQCA, suggesting optimized protocols for minimal by-product formation . Key steps include controlling reaction temperature and stoichiometry to maximize yield. Post-synthesis purification via recrystallization or column chromatography is recommended for applications requiring high purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing DQCA?

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) is critical for structural confirmation, particularly to verify methyl and carboxylic acid substituents on the quinoxaline ring. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can quantify purity, while mass spectrometry (MS) confirms molecular weight . Deuterated solvents (e.g., deuterium oxide) are often used to enhance NMR resolution .

Q. What are the critical storage and handling protocols for DQCA to ensure experimental reproducibility?

- Store DQCA in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation. Lab safety guidelines recommend personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye irritation (GHS Category 2A) . Avoid exposure to moisture and static electricity during handling .

Q. What are the common impurities encountered during DQCA synthesis, and how can they be quantified?

- Residual solvents (e.g., dimethylformamide) or unreacted intermediates (e.g., methylquinoxaline derivatives) are typical impurities. HPLC with UV detection or thin-layer chromatography (TLC) can identify and quantify these contaminants. Suppliers report ≤5% impurities in commercial batches, necessitating further purification for sensitive applications .

Advanced Research Questions

Q. How can researchers design experiments to investigate DQCA’s role in enzymatic decarboxylation mechanisms?

- DQCA is used as a substrate in prenylated-FMN-dependent decarboxylase studies. Experimental designs should include kinetic assays (e.g., monitoring CO release) and structural analyses (e.g., X-ray crystallography) to track enzyme conformational changes (e.g., "closed" vs. "open" forms). Stabilizing the enzyme’s closed conformation has been shown to enhance catalytic efficiency .

Q. What strategies resolve contradictions in catalytic efficiency data when using DQCA in enzyme studies?

- Discrepancies may arise from variations in enzyme conformation, solvent systems, or DQCA purity. Standardize reaction conditions (e.g., pH, temperature) and validate enzyme activity via control experiments. Replicate studies using DQCA from multiple suppliers to rule out batch-specific impurities .

Q. How does the electronic structure of DQCA influence its reactivity in metal-catalyzed reactions?

- The quinoxaline ring’s electron-deficient aromatic system and the carboxylic acid’s electron-withdrawing effect enhance DQCA’s affinity for metal coordination. Density Functional Theory (DFT) calculations can predict binding sites, while cyclic voltammetry may reveal redox behavior in catalytic cycles .

Q. What computational modeling approaches predict DQCA’s interaction with biological targets?

- Molecular docking and molecular dynamics (MD) simulations are effective for studying DQCA-enzyme interactions. For example, modeling the closed conformation of decarboxylases with DQCA can identify key hydrogen bonds and hydrophobic interactions that stabilize substrate binding .

Methodological Considerations

- Safety and Compliance : Adhere to GHS guidelines for skin/eye protection and ventilation .

- Data Validation : Cross-reference experimental results with computational models to resolve mechanistic ambiguities .

- Reproducibility : Document batch-specific purity data and supplier information to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.